molecular formula C16H13Cl2N5O B12938492 Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)- CAS No. 55096-39-4

Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)-

Cat. No.: B12938492
CAS No.: 55096-39-4
M. Wt: 362.2 g/mol
InChI Key: DMFIFRJKTMUJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of Amino Groups: The amino groups at positions 2 and 4 can be introduced through nucleophilic substitution reactions using amines.

    Attachment of the Acetamide Moiety: The acetamide group can be attached via acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives with similar structures and biological activities.

    Acetamide Derivatives: Compounds with acetamide functional groups that exhibit similar chemical reactivity.

Uniqueness

N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

55096-39-4

Molecular Formula

C16H13Cl2N5O

Molecular Weight

362.2 g/mol

IUPAC Name

N-(2,4-diaminoquinazolin-6-yl)-2-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C16H13Cl2N5O/c17-11-3-1-8(5-12(11)18)6-14(24)21-9-2-4-13-10(7-9)15(19)23-16(20)22-13/h1-5,7H,6H2,(H,21,24)(H4,19,20,22,23)

InChI Key

DMFIFRJKTMUJGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NC2=CC3=C(C=C2)N=C(N=C3N)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.